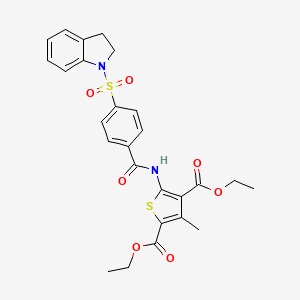
Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .
Synthesis Analysis
Indole derivatives have been synthesized via various methods. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The indole nucleus is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Chemoselectivity and Antimicrobial Activity
- Chemoselectivity Towards Hydrazine Hydrate: Research explored the chemoselectivity of bisindole tetracarboxylate derivatives towards hydrazine hydrate, leading to the synthesis of compounds with potential antimicrobial activities. This study highlights the utility of specific chemical functionalities in developing molecules with biological activity (Gadaginamath & Shyadligeri, 2000).
Synthesis and Potential Anticancer Agents
- Radioprotective and Anticancer Activities: Novel sulfur heterocyclic compounds were synthesized and tested for their potential as radioprotective and anticancer agents. This research demonstrates the synthetic routes and potential therapeutic applications of complex thiophene derivatives (Ghorab et al., 2006).
β-Amyloid Aggregation Inhibition
- β-Amyloid Aggregation Inhibitor Synthesis: A study described the efficient synthesis of a compound that significantly inhibits β-amyloid aggregation, a process implicated in Alzheimer's disease. This illustrates the application of these chemical frameworks in addressing neurodegenerative disorders (Choi et al., 2003).
Synthetic Utility and Antimicrobial Evaluation
- Bifunctional Thiophene Derivatives: The synthetic utility of bifunctional thiophene derivatives was explored, leading to the creation of new agents with promising antimicrobial activities. This work underscores the versatility of thiophene derivatives in synthesizing biologically active compounds (Abu‐Hashem et al., 2011).
Antitumor Efficacy Through Cell Cycle Arrest
- G2/M Cell Cycle Arrest for Antitumor Efficacy: A novel pyrrole-substituted indolinone compound demonstrated potent antitumor activity through the induction of G2/M cell cycle arrest, offering insights into the development of cancer therapeutics (Xiong et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propiedades
IUPAC Name |
diethyl 5-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7S2/c1-4-34-25(30)21-16(3)22(26(31)35-5-2)36-24(21)27-23(29)18-10-12-19(13-11-18)37(32,33)28-15-14-17-8-6-7-9-20(17)28/h6-13H,4-5,14-15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNDHOVTNFJOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(4-(indolin-1-ylsulfonyl)benzamido)-3-methylthiophene-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


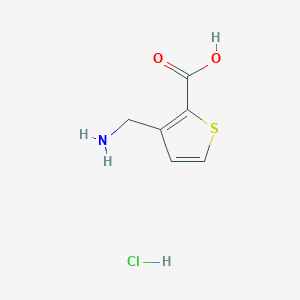
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
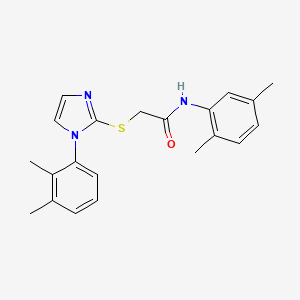
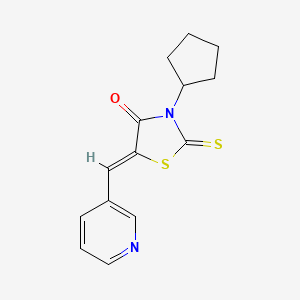

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)
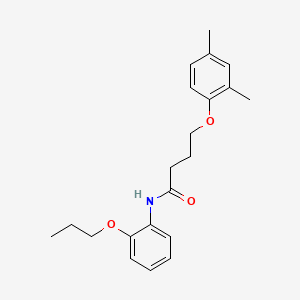
![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)

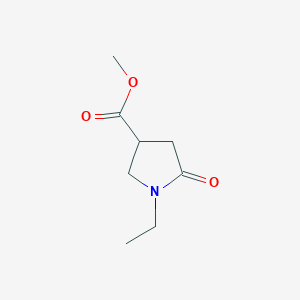
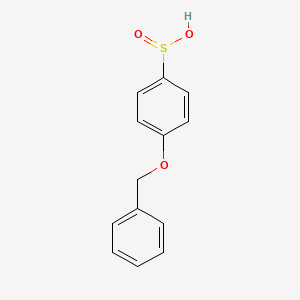
![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)